molecular formula C12H10ClNO B6367215 5-(4-Chloro-2-methylphenyl)pyridin-3-ol CAS No. 1261981-72-9

5-(4-Chloro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6367215
CAS No.: 1261981-72-9
M. Wt: 219.66 g/mol
InChI Key: XADHDCHYXBHIIY-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-chloro-2-methylphenyl group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent mixture of water and 1,4-dioxane. The reaction is carried out at elevated temperatures, around 90°C, for an extended period, usually 18 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(4-Chloro-2-methylphenyl)pyridin-3-one.

    Reduction: Formation of 5-(4-Chloro-2-methylphenyl)pyridin-3-amine.

    Substitution: Formation of 5-(4-Amino-2-methylphenyl)pyridin-3-ol or 5-(4-Mercapto-2-methylphenyl)pyridin-3-ol.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)pyridin-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluoro-2-methylphenyl)pyridin-3-ol
  • 5-(4-Bromo-2-methylphenyl)pyridin-3-ol
  • 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol

Uniqueness

5-(4-Chloro-2-methylphenyl)pyridin-3-ol is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-4-10(13)2-3-12(8)9-5-11(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADHDCHYXBHIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682857
Record name 5-(4-Chloro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-72-9
Record name 5-(4-Chloro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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